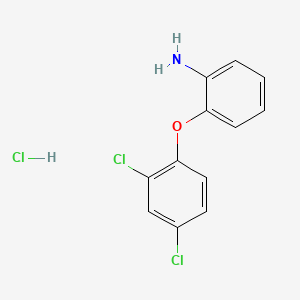

2-(2,4-Dichlorophenoxy)aniline hydrochloride

Overview

Description

2-(2,4-Dichlorophenoxy)aniline hydrochloride is a synthetic compound that belongs to the group of aniline derivatives. It has a molecular weight of 290.57 and a molecular formula of C12H10Cl3NO . The CAS number for this compound is 89279-16-3 .

Molecular Structure Analysis

The linear formula of 2-(2,4-Dichlorophenoxy)aniline hydrochloride is C12H9Cl2NO . The InChI code for this compound is 1S/C12H9Cl2NO/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H,15H2 .Scientific Research Applications

Analysis of Global Trends and Studies on 2,4-D Herbicide Toxicity

A scientometric review focused on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide closely related to 2-(2,4-Dichlorophenoxy)aniline hydrochloride, highlighted the rapid advancement in research within the fields of toxicology and biochemical and molecular biology. The review emphasized the importance of understanding occupational risks, neurotoxicity, herbicide resistance, and impacts on non-target aquatic species, suggesting future research directions towards molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Behavior of 2,4-D Herbicides in Agricultural Environments

Another study reviewed the behavior of 2,4-D in agricultural settings and its degradation by microorganisms. This review provided insights into the environmental fate of 2,4-D and emphasized the critical role of microorganisms in mitigating environmental pollution caused by this herbicide. The paper underscored the environmental and health safeguards necessary to manage the indiscriminate use of pesticides like 2,4-D (Magnoli et al., 2020).

Wastewater Treatment in Pesticide Production

The pesticide production industry, including compounds like 2,4-D, generates wastewater containing a variety of toxic pollutants. This study outlined the effectiveness of biological processes and granular activated carbon in treating high-strength wastewaters to remove pesticides, highlighting the need for experimental evaluation to design efficient treatment processes (Goodwin et al., 2018).

Environmental Impact and Toxicology of 2,4-D

The environmental fate, behavior, and ecotoxicological effects of 2,4-dichlorophenoxyacetic acid on aquatic systems, plants, and human health were critically evaluated. This review detailed the pervasive nature of 2,4-D in environments where its usage is high and stressed the importance of localized mitigation strategies to prevent environmental entry and exposure (Islam et al., 2017).

Genotoxic Activities of Aniline and its Metabolites

A review on aniline (in its hydrochloride form, similar to 2-(2,4-Dichlorophenoxy)aniline hydrochloride) explored its carcinogenic and genotoxic potential, particularly in relation to spleen tumors in rats. The review suggested that the carcinogenic effects observed might not be directly attributable to primary genotoxic activities but rather to chronic high-dose damage leading to oxidative stress, providing insights into the complex toxicological profile of aniline and its relevance to environmental and health safety (Bomhard & Herbold, 2005).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO.ClH/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15;/h1-7H,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOKWNPEXKYIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223114 | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)aniline hydrochloride | |

CAS RN |

72782-76-4 | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072782764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

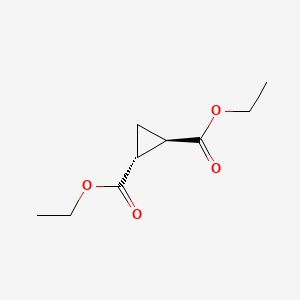

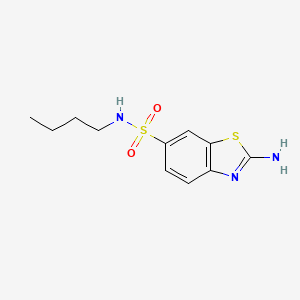

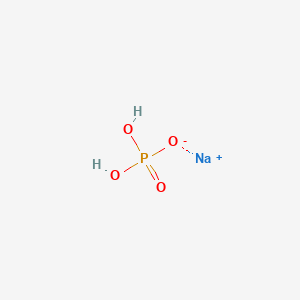

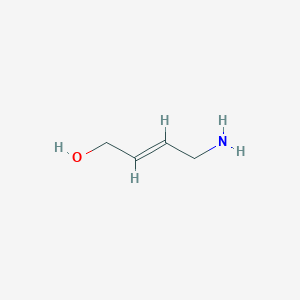

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B3431143.png)

![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3431164.png)

![Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate](/img/structure/B3431195.png)

![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B3431196.png)